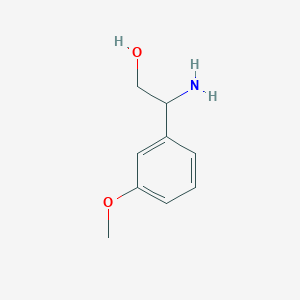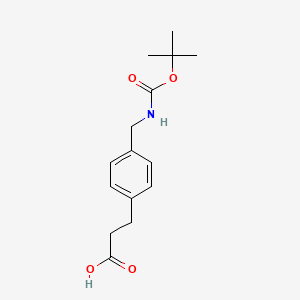
3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propansäure
Übersicht
Beschreibung
3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid, also known as 3-TBPA, is an organic compound with a wide range of applications in scientific research. It is a carboxylic acid, which is a type of organic compound that contains a carboxyl group, and is commonly used in a wide variety of laboratory experiments. 3-TBPA is used in the synthesis of a variety of compounds, and is also used to study the biochemical and physiological effects of various compounds.
Wissenschaftliche Forschungsanwendungen
Peptidsynthese
Diese Verbindung wird bei der Synthese von Peptiden verwendet. Die tert-Butyloxycarbonyl (Boc)-Gruppe dient als Schutzgruppe für Aminosäuren während des Syntheseprozesses. Sie verhindert unerwünschte Nebenreaktionen und kann unter milden sauren Bedingungen entfernt werden, ohne die Peptidkette zu beeinträchtigen .
Materialwissenschaft
Die Fähigkeit der Verbindung, in Kombination mit anderen Substanzen ionische Flüssigkeiten zu bilden, macht sie in der Materialwissenschaft wertvoll. Diese ionischen Flüssigkeiten besitzen einzigartige Eigenschaften wie niedrige Flüchtigkeit und hohe thermische Stabilität, was sie für den Einsatz als Lösungsmittel und Katalysatoren in chemischen Reaktionen geeignet macht .
Organische Synthese
In der organischen Synthese ist die Boc-geschützte Aminosäure ein Ausgangsmaterial für verschiedene Reaktionen. Ihre Schutzstrategie ist für mehrstufige Synthesen unerlässlich, bei denen Selektivität und die Vermeidung von Nebenreaktionen entscheidend sind .
Safety and Hazards
This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection . It should be used only outdoors or in a well-ventilated area .
Biochemische Analyse
Biochemical Properties
3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s tert-butoxycarbonyl group is known for its protective properties, which can be utilized in peptide synthesis and other biochemical processes . The interactions between 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid and enzymes often involve the formation of stable complexes, which can modulate enzyme activity and specificity.
Cellular Effects
The effects of 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s tert-butoxycarbonyl group can be cleaved under certain conditions, releasing the active form of the molecule . This cleavage can result in changes in gene expression and other cellular processes. The binding interactions of 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid with enzymes and proteins are crucial for its biochemical activity.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid in laboratory settings are important factors to consider. Over time, the compound may undergo degradation, leading to changes in its biochemical activity. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to certain environments can result in its breakdown . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring the compound’s stability during experiments.
Dosage Effects in Animal Models
The effects of 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, toxic or adverse effects can be observed . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.
Metabolic Pathways
3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism
Transport and Distribution
The transport and distribution of 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution of 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid can influence its biochemical activity and effectiveness in various applications.
Subcellular Localization
The subcellular localization of 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid is an important aspect of its biochemical function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its activity and interactions with other biomolecules, thereby influencing its overall biochemical effects.
Eigenschaften
IUPAC Name |
3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-10-12-6-4-11(5-7-12)8-9-13(17)18/h4-7H,8-10H2,1-3H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUMJMFHSOBLMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624343 | |
| Record name | 3-(4-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132691-45-3 | |
| Record name | 4-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132691-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


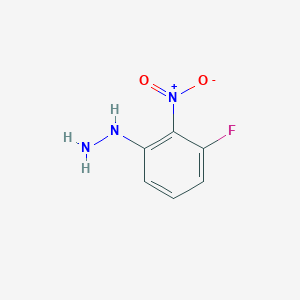
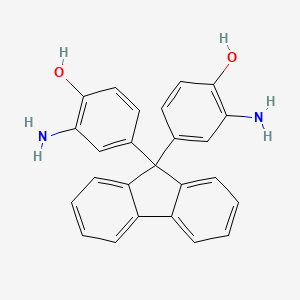


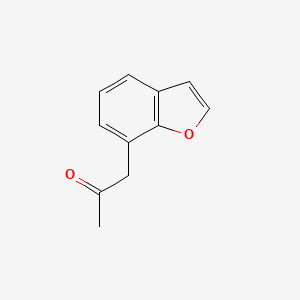
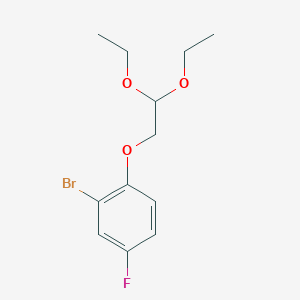

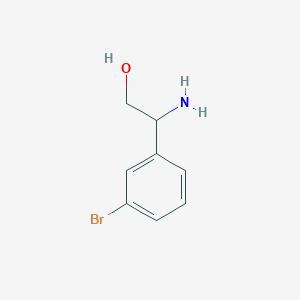
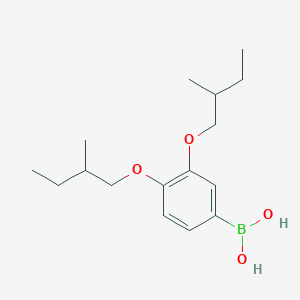


![1-[(4-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1291651.png)
